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Compound of Interest

Compound Name: CUMMINGTONITE

Cat. No.: B1174272 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working on the

refinement of cummingtonite crystal structure data.

Frequently Asked Questions (FAQs)
Q1: What are the common space groups observed for cummingtonite during crystal structure

refinement?

A1: Cummingtonite commonly crystallizes in two monoclinic space groups: C2/m and P2₁/m.

The transition between these two phases is influenced by factors such as pressure,

temperature, and cation composition.[1][2][3] For instance, a pressure-induced phase transition

from C2/m to P2₁/m has been observed at approximately 1.21 GPa.[1][4]

Q2: I am observing unexpected peak splitting in my diffraction pattern. What could be the

cause?

A2: Unexpected peak splitting in the diffraction pattern of cummingtonite can be an indication

of a phase transition from the C2/m to the P2₁/m space group.[1] This transition leads to the

splitting of certain crystallographic sites and can be observed through the appearance of

reflections that violate the C2/m space group symmetry.[1] Infrared spectroscopy can provide

additional evidence for this phase transition by showing a distinct splitting of OH stretching

bands.[1][4]
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Q3: How is cation distribution determined in the cummingtonite structure during refinement?

A3: The distribution of cations such as Mg²⁺ and Fe²⁺ over the different crystallographic sites

(M1, M2, M3, M4) is typically determined by refining the site occupancy factors during the

crystal structure refinement process.[5][6][7][8] This is often achieved using single-crystal X-ray

diffraction data and can be complemented by techniques like Mössbauer spectroscopy to

confirm the oxidation state and coordination of iron.[6][8][9][10][11]

Q4: What is the Rietveld refinement method and when should it be used for cummingtonite?

A4: The Rietveld method is a powerful technique for refining crystal structures from powder

diffraction data.[12][13][14] It is particularly useful when single crystals of sufficient size and

quality are not available. The method works by fitting a calculated diffraction profile to the entire

experimental powder diffraction pattern, allowing for the refinement of structural parameters

such as lattice parameters, atomic positions, and site occupancies.[12][13]
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Issue Possible Cause Recommended Solution

High R-factor in Rietveld

Refinement

1. Incorrect starting model

(space group, atomic

positions).2. Presence of

preferred orientation in the

powder sample.3. Inadequate

background modeling.4.

Presence of amorphous

phases or impurities.

1. Verify the space group and

initial atomic coordinates from

literature data for a similar

cummingtonite composition.2.

Use a correction function for

preferred orientation in your

refinement software.3.

Manually fit the background or

use a more complex

background function.4.

Perform a qualitative phase

analysis to identify impurity

phases and include them in

the refinement model.

Non-positive definite Atomic

Displacement Parameters

(ADPs)

1. Poor data quality (low

signal-to-noise ratio).2. Strong

correlation between ADPs and

site occupancy factors.3.

Incorrect atom assignments.

1. Improve data collection

strategy (longer exposure time,

higher intensity source).2.

Constrain the ADPs of atoms

with mixed occupancies to be

equal.3. Double-check the

assignment of atoms to

crystallographic sites.

Unstable Refinement of Site

Occupancies

1. Insufficient scattering

contrast between the cations

(e.g., Mg²⁺ and Fe²⁺).2. High

correlation between site

occupancy factors and thermal

parameters.

1. Utilize constraints based on

the known chemical

composition from techniques

like electron microprobe

analysis.2. Fix the thermal

parameters to reasonable

values during the initial stages

of site occupancy refinement.
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A detailed methodology for investigating the pressure-induced phase transition in

cummingtonite using single-crystal X-ray diffraction is as follows:

Sample Preparation: A single crystal of cummingtonite with suitable dimensions is selected

and loaded into a diamond-anvil cell (DAC) along with a pressure-calibrating material (e.g., a

ruby sphere) and a pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture).

Data Collection: The DAC is mounted on a goniometer of a single-crystal X-ray

diffractometer. Diffraction data is collected at various pressures. The pressure is determined

by measuring the fluorescence spectrum of the ruby sphere.

Structure Solution and Refinement: The collected diffraction data is used to solve and refine

the crystal structure at each pressure point. The space group is determined by examining the

systematic absences in the diffraction data. The refinement process involves adjusting

atomic coordinates, site occupancies, and displacement parameters to minimize the

difference between the observed and calculated structure factors.

Rietveld Refinement of Powder X-ray Diffraction Data
The general workflow for performing a Rietveld refinement on a powder sample of

cummingtonite is:

Data Collection: A high-quality powder X-ray diffraction pattern of the cummingtonite
sample is collected. It is crucial to have good counting statistics and to minimize instrumental

broadening.

Initial Model: A starting structural model is created, which includes the space group,

approximate lattice parameters, and atomic positions. This information can often be obtained

from existing crystallographic databases.

Refinement Strategy: The refinement is typically performed in a sequential manner. First,

scale factor, background, and unit cell parameters are refined. Subsequently, peak profile

parameters, atomic coordinates, and isotropic displacement parameters are refined. Finally,

if applicable, site occupancy factors and anisotropic displacement parameters are refined.

Analysis of Fit: The quality of the fit is assessed by examining the residual plot (the

difference between the observed and calculated patterns) and the goodness-of-fit indices
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(e.g., Rwp, GOF).

Data Presentation
Table 1: Unit Cell Parameters of Cummingtonite at Various Pressures

Pressure
(GPa)

a (Å) b (Å) c (Å) β (°) V (Å³)
Space
Group

Ambient 9.520(1) 18.185(1) 5.3195(5) 102.002(2) 900.79 C2/m

1.32 9.4885(19) 18.040(4) 5.2891(11) 102.06(3) 885.4(3) P2₁/m

2.97 9.423(3) 17.898(6) 5.251(2) 102.11(4) 866.5(5) P2₁/m

7.90 9.251(5) 17.58(1) 5.168(4) 102.21(7) 821.1(9) P2₁/m

Data sourced from high-pressure single-crystal X-ray diffraction studies.[1][2]

Table 2: Cation Site Occupancy in Cummingtonite

Site Mg (%) Fe (%) Reference

M1 84 16 [5][7]

M2 95 5 [5][7]

M3 84 16 [5][7]

M4 13 87 [5][7]

Site occupancy determined by refining atomic scattering power from single-crystal X-ray

diffraction data.[5][7] Another study on a cummingtonite-(P21/m) sample reported the

following site populations: M(1) = 1.972(8) Mg + 0.028 Fe²⁺, M(2) = 2.000 Mg, M(3) = 0.989(6)

Mg + 0.011 Fe²⁺, M(4) = 0.815(8) Mg + 1.125 Fe²⁺ + 0.060 Mn²⁺ apfu.[6][8]
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Caption: Experimental workflows for cummingtonite crystal structure analysis.
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Caption: Factors influencing the C2/m to P21/m phase transition in cummingtonite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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